1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol
Overview
Description
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol, also known by its chemical name 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol , is a compound with the molecular formula C17H16O3 . It is a white to nearly white powder or crystalline substance. The compound exhibits interesting properties due to its unique structure, which includes both alkyne and alcohol functional groups .
Synthesis Analysis
The synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol involves the reaction of appropriate starting materials. One common synthetic route is through the alkyne coupling reaction. For instance, it can be prepared by the reaction of 4-methoxyphenylacetylene with an appropriate aldehyde or ketone, followed by reduction to yield the alcohol functionality .
Molecular Structure Analysis
The molecular structure of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol consists of two 4-methoxyphenyl groups attached to a prop-2-yn-1-ol backbone. The alkyne triple bond and the hydroxyl group provide interesting reactivity and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Oxidizing Agent : Bis(p-methoxyphenyl) telluroxide is used as a mild, selective oxidizing agent for converting thiocarbonyl groups into oxo analogues and thiols into disulphides, as well as oxidizing some nitrogenous compounds (Barton, Ley, & Meerholz, 1979).
Antioxidant and Antimicrobial Properties : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have shown promising antioxidant and antimicrobial properties, particularly compounds 4l, 4m (antioxidant activity), and 4b, 4d (antibacterial and antifungal activity) (Harini et al., 2014).
Magnetic Sensors and Actuators : Poly[bis(4-methoxyphenyl)aminiumacetylene]s exhibit a high-spin ground state and enhanced chemical stability, making them suitable for applications in magnetic sensors and actuators (Murata et al., 2005).
Organic Electronics : The triarylamine-bearing poly (1,4-phenylenevinylene) is a high molecular weight, high-spin organic polymer with good solvent solubility and film formability, which is beneficial for organic electronics applications (Kurata, Pu, & Nishide, 2007).
Redox Properties : Bis4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyldiphosphene (1) is notable for its reversible redox properties and intense red coloration (Sasaki et al., 2002).
Primary Etherification and Enantiomer Resolution : A tin(II) bromide-catalyzed reaction with diazo(bis(4-methoxyphenyl)) methane leads to highly regioselective primary etherification of racemic propane-1,2-diol, with enantiomers resolved by transacetalization (Pétursson, 2009).
Organic Synthesis : Bis(4-methoxyphenyl)methanol can be transformed into polysubstituted cyclopentenes under mild reaction conditions, producing methylenecyclobutanes and dienes as minor products (Yao, Shi, & Shi, 2009).
Electrochemical Reactivity : The 1,3-bis (4-methoxyphenyl) prop-2-en-1-one monomer exhibits promising reactivity when electrochemically initiated, with molecular properties well-described by DFT and TD-DFT calculations (Ghomrasni et al., 2015).
Physiological Properties : Compounds like 3,4-Bis(p-methoxyphenyl)-1-hexyne-3-ol are practically non-toxic and possess sedative properties (Hofstetter & Smith, 1953).
Friedel-Crafts Reaction : Aluminum chloride catalyzes the Friedel-Crafts reaction of anisole with epoxide, yielding 1,1-bis(methoxyphenyl)-propanes through isomerization and condensation with anisole (InoueMasashi, SugitaToshio, & IchikawaKatsuhiko, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNDMLXNYMQMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405188 | |
Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol | |
CAS RN |
101597-25-5 | |
Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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